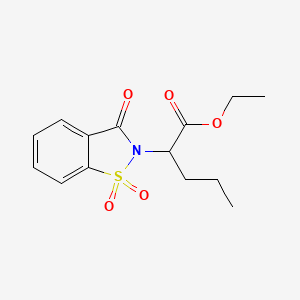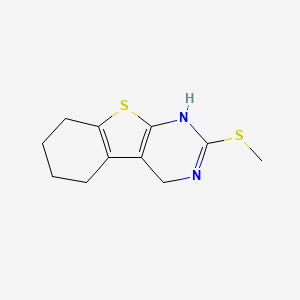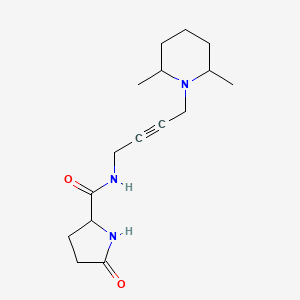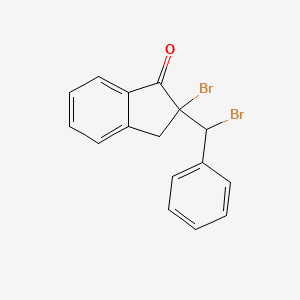
3,3'-Dimethoxyazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Dimethoxyazobenzene is an organic compound characterized by two phenyl rings connected by an azo bond, with methoxy groups attached to the 3 and 3’ positions of the phenyl rings. This compound belongs to the class of azobenzenes, which are well-known for their versatile photochemical properties and have been extensively studied for various applications, including dyes, chemical sensors, and photoswitchable materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,3’-Dimethoxyazobenzene can be synthesized through the diazotization of 3,3’-dimethoxyaniline followed by azo coupling. The reaction typically involves the following steps:
Diazotization: 3,3’-dimethoxyaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with another molecule of 3,3’-dimethoxyaniline in an alkaline medium to form 3,3’-dimethoxyazobenzene.
Industrial Production Methods
Industrial production of 3,3’-Dimethoxyazobenzene follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Dimethoxyazobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azoxy compounds.
Reduction: Reduction of the azo bond can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.
Substitution: Reagents like halogens and nitrating agents can be used for substitution reactions on the phenyl rings.
Major Products
Oxidation: Formation of 3,3’-dimethoxyazoxybenzene.
Reduction: Formation of 3,3’-dimethoxyaniline.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,3’-Dimethoxyazobenzene has a wide range of scientific research applications:
Chemistry: Used as a photoswitchable molecule in the development of smart materials and chemical sensors.
Biology: Employed in the study of light-induced biological processes and as a tool for controlling biological systems.
Industry: Utilized in the production of dyes, pigments, and other light-responsive materials.
Wirkmechanismus
The mechanism of action of 3,3’-Dimethoxyazobenzene involves its ability to undergo photoisomerization between the trans and cis isomers upon exposure to light. This photoisomerization induces a change in the molecular geometry, affecting the electron distribution and interaction with other molecules. The molecular targets and pathways involved include:
Photoisomerization: The trans isomer is thermodynamically stable, while the cis isomer is metastable and can revert to the trans form upon thermal relaxation.
Electron Distribution: The change in geometry affects the electron distribution, influencing the compound’s affinity for certain chemical species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dimethoxyazobenzene: Similar structure but with methoxy groups at the 4 and 4’ positions.
3,3’-Dimethylazobenzene: Similar structure with methyl groups instead of methoxy groups.
4,4’-Dimethylazobenzene: Similar structure with methyl groups at the 4 and 4’ positions.
Uniqueness
3,3’-Dimethoxyazobenzene is unique due to the specific positioning of the methoxy groups, which influences its photochemical properties and reactivity. The presence of methoxy groups at the 3 and 3’ positions enhances its ability to undergo photoisomerization and makes it a valuable compound for applications requiring precise control of light-induced processes .
Eigenschaften
CAS-Nummer |
6319-23-9 |
|---|---|
Molekularformel |
C14H14N2O2 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
bis(3-methoxyphenyl)diazene |
InChI |
InChI=1S/C14H14N2O2/c1-17-13-7-3-5-11(9-13)15-16-12-6-4-8-14(10-12)18-2/h3-10H,1-2H3 |
InChI-Schlüssel |
WCZZYXNUCFSFDX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)N=NC2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


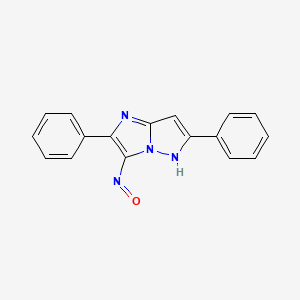
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
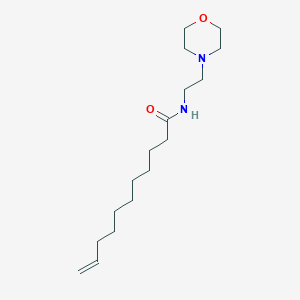
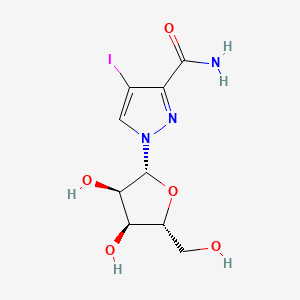
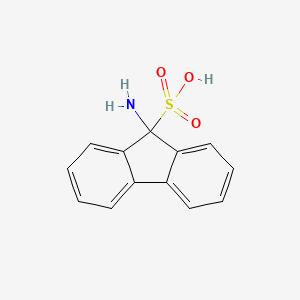
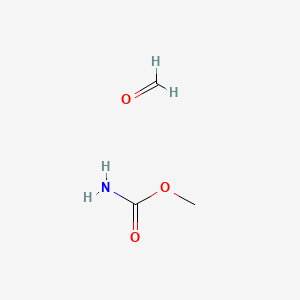
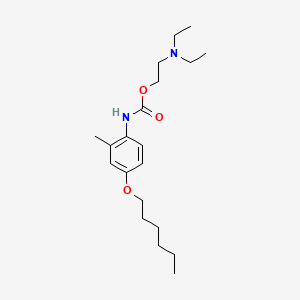


![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)
